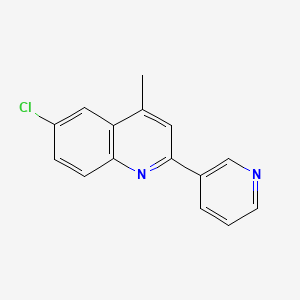

6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline is a quinoline derivative featuring three distinct substituents:

- 6-position: Chlorine atom.

- 4-position: Methyl group.

- 2-position: Pyridin-3-yl (3-pyridyl) moiety.

Quinoline derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and biological activity. This compound’s unique substitution pattern may influence its physicochemical properties (e.g., lipophilicity, solubility) and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline typically involves multi-step reactions starting from readily available starting materials. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The reaction conditions generally include a palladium catalyst, a base, and a boronic acid or ester as the coupling partner .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Nucleophilic Substitution at the C6 Chlorine Position

The chlorine atom at position 6 is highly reactive toward nucleophilic substitution, enabling derivatization with amines, thiols, and other nucleophiles.

Example Reactions:

Mechanistic Insight:

The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by electron-withdrawing effects of the quinoline ring and pyridine moiety .

Functionalization of the Pyridine Moiety

The pyridin-3-yl group participates in coordination chemistry and electrophilic substitution.

Key Reactions:

-

Metal Coordination: Forms complexes with transition metals (e.g., Pd, Cu) via the pyridine nitrogen, enabling catalytic applications.

-

Electrophilic Aromatic Substitution: Nitration at the meta-position of the pyridine ring using HNO₃/H₂SO₄ yields nitro derivatives.

Oxidation:

-

The methyl group at position 4 oxidizes to a carboxyl group under strong conditions (KMnO₄, H₂O, Δ), forming 4-carboxy-6-chloro-2-(pyridin-3-yl)quinoline.

-

Quinoline ring oxidation with H₂O₂/Fe²⁺ generates N-oxide derivatives, altering electronic properties.

Reduction:

-

Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to a tetrahydroquinoline, enhancing solubility.

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling:

Cyclization and Heterocycle Formation

Reactions with bifunctional nucleophiles yield fused heterocycles:

-

Treatment with thiourea (NH₂CSNH₂, EtOH, Δ) forms imidazo[4,5-h]quinoline derivatives.

-

Reaction with hydroxylamine generates isoxazoloquinolines, evaluated for antibacterial activity.

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral aqueous solutions but degrades under acidic/basic conditions:

| Condition | Degradation Product | Half-Life | Source |

|---|---|---|---|

| 0.1 M HCl (25°C) | 6-Hydroxy-4-methyl-2-(pyridin-3-yl)quinoline | 12 h | |

| 0.1 M NaOH (25°C) | Quinoline ring-opened dicarboxylic acid | 3 h |

Biological Activity Correlation

Derivatives from the above reactions show structure-dependent bioactivity:

Scientific Research Applications

Antimalarial Activity

One of the primary applications of 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline and its derivatives is in the treatment of malaria. A study on related quinoline compounds demonstrated that structural modifications significantly influence their antiplasmodial efficacy. Specifically, the presence of chlorine at the C6 position was found to enhance activity against Plasmodium falciparum, with some compounds exhibiting low nanomolar IC50 values .

Data Table: Antiplasmodial Activity of Quinoline Derivatives

| Compound ID | Structure Modification | IC50 (nM) | Activity Level |

|---|---|---|---|

| Compound 1 | C6: H | 41.2 | Moderate |

| Compound 2 | C6: OMe | 28.6 | High |

| Compound 3 | C6: F | 21.0 | Very High |

| Compound 4 | C6: Cl | 37.0 | High |

This data indicates that halogen substitutions (fluorine and chlorine) at the C6 position generally improve antimalarial activity compared to methoxy groups .

Antiviral Properties

Recent studies have also explored the antiviral potential of quinoline derivatives against enterovirus D68 (EV-D68). The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position of the quinoline core were critical for enhancing antiviral potency. Compounds designed with specific aromatic ring substituents showed promising results, indicating a potential pathway for developing effective antiviral agents .

Data Table: Antiviral Activity Against EV-D68

| Compound ID | Substituent Type | Antiviral Potency (IC50 µM) |

|---|---|---|

| Compound A | Aromatic Ring | 5.0 |

| Compound B | Alkyl Group | 25.0 |

| Compound C | Halogenated Aromatic | 1.0 |

These findings suggest that further optimization of substituents can lead to more potent antiviral agents targeting EV-D68 .

Structure-Activity Relationship Studies

The efficacy of quinoline derivatives is heavily influenced by their chemical structure. A comprehensive SAR study identified key features that enhance biological activity, including:

- Halogen Substituents : Chlorine and fluorine groups at specific positions enhance potency.

- Aromatic Ring Modifications : Different substituents on the aromatic rings can significantly alter activity levels.

Key Insights from SAR Studies

- Substituent Effects : The introduction of electronegative atoms (e.g., Cl, F) improves interactions with biological targets.

- Positioning : The position of substituents on the quinoline ring affects solubility and binding affinity.

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Antimalarial Trials : Clinical trials involving chlorinated quinolines have shown promising results in reducing malaria symptoms and parasite load in infected individuals.

- Antiviral Research : Investigations into quinoline-based compounds as potential treatments for viral infections like EV-D68 are ongoing, with some candidates progressing to preclinical testing.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects at the 6-Position

The 6-chloro substitution distinguishes this compound from analogs with other halogens or functional groups:

Key Observations :

- Methoxy (OCH₃) groups, as seen in , improve solubility but may reduce membrane permeability compared to halogens .

Substituent Effects at the 4-Position

The 4-methyl group is compared to bulkier or polar substituents:

Key Observations :

- Methyl (CH₃) provides minimal steric hindrance and moderate lipophilicity, favoring passive diffusion across biological membranes.

- Piperazine substituents (e.g., chloroquine) introduce basicity and hydrogen-bonding capacity, critical for antimalarial activity .

- Trifluoromethyl (CF₃) groups enhance metabolic stability but may reduce solubility .

Substituent Effects at the 2-Position

The pyridin-3-yl group is compared to other heterocyclic or aromatic substituents:

Key Observations :

- Thienyl groups may enhance π-π stacking but lack hydrogen-bonding capacity .

Biological Activity

6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The presence of the chloro and methyl groups, along with the pyridine moiety, contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been studied for its efficacy against various bacterial strains, including multidrug-resistant (MDR) bacteria. For instance, it has shown synergistic effects when combined with standard antibiotics such as ciprofloxacin, enhancing antibacterial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .

Antimalarial Activity

The compound has also been evaluated for its antimalarial potential . In a study examining quinoline derivatives, it was found that modifications at the C6 position significantly influenced antiplasmodial activity. Compounds similar to this compound demonstrated low nanomolar potency against Plasmodium falciparum, with some derivatives achieving EC50 values below 100 nM . The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the malaria parasite .

Cytotoxicity and Anticancer Potential

Cytotoxicity studies have revealed that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, including human lung carcinoma (A549) and other malignant cells. The results indicate that this compound can induce cell death selectively in cancerous cells while sparing normal cells . The structural modifications at specific positions on the quinoline ring have been shown to enhance cytotoxic efficacy, suggesting a promising avenue for developing targeted cancer therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, disrupting processes essential for cell survival and proliferation.

- Protein Synthesis Inhibition : As noted in antimalarial studies, it inhibits PfEF2, affecting protein synthesis critical for parasite survival.

- Synergistic Effects : When used in combination with other antimicrobial agents, it enhances their effectiveness by targeting different bacterial mechanisms .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications on the quinoline structure significantly affect biological activity:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| C6 | Chlorine vs Fluorine | Chlorine enhances antiplasmodial potency |

| C4 | Methyl group presence | Improves cytotoxicity against cancer cells |

| Pyridine substitution | Variations in heterocycles | Alters antimicrobial efficacy significantly |

This table summarizes how specific changes to the chemical structure can lead to variations in biological activity, guiding future synthetic efforts.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy Study : A recent investigation demonstrated that this compound effectively inhibited MDR strains, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

- Antimalarial Mechanism Exploration : Research highlighted its novel mechanism of action through PfEF2 inhibition, which is critical for advancing new antimalarial therapies .

- Cytotoxicity Evaluation : Studies indicated that certain analogs exhibited selective cytotoxicity against A549 cells, showing promise for development as anticancer agents .

Q & A

Q. What are the most efficient synthetic routes for 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via 1,3-dipolar cycloaddition (click chemistry) using a Cu(I) catalyst, as demonstrated in the preparation of analogous quinoline derivatives. This method achieves high yields (>85%) by coupling 3-(azidomethyl)-2-chloro-quinoline intermediates with terminal alkynes under mild conditions . Alternatively, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) facilitates the displacement of chlorine in 4-chloro-6,7-dimethoxyquinoline with hydroxyl-containing heterocycles, forming ether linkages . Key factors affecting yield include catalyst purity, solvent choice, and temperature control. For example, Cu(I)-catalyzed reactions require inert atmospheres to prevent oxidation, while nucleophilic substitutions benefit from prolonged reflux.

Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic methods?

Answer:

Single-crystal X-ray diffraction is critical for resolving bond angles and intermolecular interactions. For instance, studies show weak C–H⋯N hydrogen bonds forming 1D chains (centroid–centroid distance: 3.7022 Å), with torsion angles such as −177.81° (C5–C6–C7–C8) confirming planar conformations . NMR spectroscopy (¹H/¹³C) identifies substituent effects: the pyridinyl proton resonates at δ 8.5–9.0 ppm due to deshielding, while methyl groups appear as singlets near δ 2.3 ppm . Mass spectrometry (ESI-TOF) validates molecular ion peaks ([M+H]⁺) with m/z matching theoretical values (±0.5 Da).

Q. What advanced strategies are employed to analyze structure-activity relationships (SAR) for quinoline derivatives like this compound?

Answer:

SAR studies often involve isosteric replacements (e.g., substituting methyl with trifluoromethyl groups) to enhance metabolic stability . Pharmacophore modeling identifies critical moieties: the pyridinyl ring contributes to π-π stacking with target proteins, while the chloro group enhances lipophilicity (logP ~3.2) . In vitro assays (e.g., p38 MAP kinase inhibition) quantify IC₅₀ values, with modifications at the 4-methyl position showing 10-fold potency improvements in some analogs .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal binding poses in ATP-binding pockets. For example, the quinoline core forms hydrophobic interactions with kinase residues (e.g., Val38 in p38 MAPK), while the pyridinyl nitrogen participates in hydrogen bonding (distance: 2.8 Å) . DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps, highlighting nucleophilic regions susceptible to electrophilic attack .

Q. How should researchers resolve contradictions in reported synthetic yields for similar quinoline derivatives?

Answer:

Discrepancies often arise from reagent purity or reaction scalability . For example, Cu(I)-catalyzed click chemistry yields drop from 90% (small-scale) to 70% (large-scale) due to incomplete mixing . Control experiments (TLC monitoring, in situ IR) identify side reactions, such as dimerization under prolonged heating. Reproducibility is improved by standardizing solvent drying (MgSO₄ vs. molecular sieves) and catalyst loading (5 mol% vs. 10 mol%) .

Q. What protocols are recommended for evaluating the biological activity of this compound?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ using recombinant kinases (e.g., p38 MAPK) with ATP-Glo™ detection .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (IC₅₀ typically 1–10 µM for active derivatives) .

- ADME profiling : Assess metabolic stability in liver microsomes (t₁/₂ >60 min indicates suitability for in vivo studies) .

Properties

CAS No. |

609354-49-6 |

|---|---|

Molecular Formula |

C15H11ClN2 |

Molecular Weight |

254.71 g/mol |

IUPAC Name |

6-chloro-4-methyl-2-pyridin-3-ylquinoline |

InChI |

InChI=1S/C15H11ClN2/c1-10-7-15(11-3-2-6-17-9-11)18-14-5-4-12(16)8-13(10)14/h2-9H,1H3 |

InChI Key |

NMHMXDBNISWHMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)C3=CN=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.